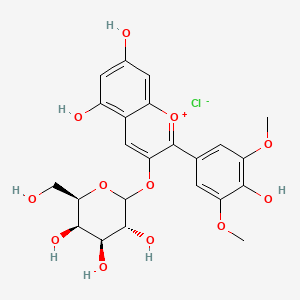

Malvidin-3-galactoside chloride

Description

BenchChem offers high-quality Malvidin-3-galactoside chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Malvidin-3-galactoside chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H25ClO12 |

|---|---|

Molecular Weight |

528.9 g/mol |

IUPAC Name |

(3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride |

InChI |

InChI=1S/C23H24O12.ClH/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23;/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27);1H/t17-,19+,20+,21-,23?;/m1./s1 |

InChI Key |

YDIKCZBMBPOGFT-IEQOHONMSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Natural Origins of Malvidin-3-galactoside Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin-3-galactoside chloride, an anthocyanin, is a water-soluble pigment responsible for many of the red, purple, and blue hues observed in various fruits and flowers. Beyond its role as a natural colorant, this compound has garnered significant scientific interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides an in-depth exploration of the natural sources of Malvidin-3-galactoside chloride, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and an overview of its biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of Malvidin-3-galactoside Chloride

Malvidin-3-galactoside chloride is predominantly found in the plant kingdom, particularly in the berries of the Vaccinium genus. Various species of blueberries and bilberries are among the richest known sources of this compound. While also present in other plant tissues, its concentration is most significant in the skins of these fruits, contributing to their characteristic deep blue and purple coloration.

Quantitative Data Summary

The concentration of Malvidin-3-galactoside chloride can vary considerably depending on the plant species, cultivar, geographical origin, and ripening stage. The following tables summarize the quantitative data reported in the scientific literature for some of the most significant natural sources.

Table 1: Concentration of Malvidin-3-galactoside Chloride in Various Vaccinium Species

| Plant Species | Cultivar/Variety | Concentration (mg/100g Fresh Weight) | Reference |

| Blueberry (Vaccinium corymbosum) | Berkeley | 23.00 | [1] |

| Blueberry (Vaccinium corymbosum) | Toro | Major anthocyanin | [2] |

| Blueberry (Vaccinium corymbosum) | New Hanover | High content | [3] |

| Blueberry (Vaccinium corymbosum) | Legacy | High content | [3] |

| Blueberry (Vaccinium corymbosum) | Patriot | Major component | [3] |

Table 2: Relative Abundance of Malvidin (B83408) Glycosides in Different Blueberry Cultivars

| Cultivar | Growing Area | Relative Content of Malvidin Glycosides | Reference |

| Berkeley | Warsaw | Higher than in Italy | [4] |

| Bluecrop | Warsaw | Higher than in Italy | [4] |

| Patriot | Warsaw | Higher than in Italy | [4] |

| Toro | Warsaw | Higher than in Italy | [4] |

It is important to note that the quantification of anthocyanins can be influenced by the extraction and analytical methods employed. Therefore, direct comparison of values across different studies should be done with caution.

Experimental Protocols

The accurate quantification and isolation of Malvidin-3-galactoside chloride from natural sources rely on robust experimental protocols. The following sections outline the key methodologies for extraction, purification, and analysis.

Extraction of Anthocyanins from Plant Material

The initial step in isolating Malvidin-3-galactoside chloride is the extraction of total anthocyanins from the plant matrix.

Protocol: Solvent Extraction of Anthocyanins from Berries

-

Sample Preparation: Freeze-dry fresh berries to remove water and grind them into a fine powder.

-

Extraction Solvent: Prepare a solution of methanol (B129727) containing 0.1% HCl (v/v). The acidic conditions help to stabilize the flavylium (B80283) cation form of the anthocyanins.

-

Extraction Process:

-

Suspend the powdered berry sample in the acidified methanol at a solid-to-solvent ratio of 1:10 (w/v).

-

Sonication or shaking can be used to enhance the extraction efficiency.

-

Perform the extraction for 1-2 hours at room temperature in the dark to prevent degradation of the light-sensitive anthocyanins.

-

-

Filtration and Concentration:

-

Separate the solid residue from the extract by filtration or centrifugation.

-

Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude anthocyanin extract.

-

Purification of Malvidin-3-galactoside Chloride

The crude extract contains a mixture of different anthocyanins and other phenolic compounds. Further purification is necessary to isolate Malvidin-3-galactoside chloride.

Protocol: Solid-Phase Extraction (SPE) for Anthocyanin Purification

-

SPE Cartridge: Use a C18 SPE cartridge.

-

Conditioning: Condition the cartridge by passing methanol followed by acidified water (0.01% HCl).

-

Loading: Dissolve the crude extract in a small volume of acidified water and load it onto the conditioned cartridge.

-

Washing: Wash the cartridge with acidified water to remove sugars and other polar impurities.

-

Elution: Elute the anthocyanins from the cartridge using acidified methanol.

-

Fraction Collection: Collect the eluate containing the purified anthocyanin fraction.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) is the most common and reliable method for the quantification of individual anthocyanins.

Protocol: HPLC-DAD Analysis of Malvidin-3-galactoside Chloride

-

HPLC System: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a DAD detector.

-

Mobile Phase:

-

Mobile Phase A: 5% formic acid in water.

-

Mobile Phase B: 100% acetonitrile.

-

-

Gradient Elution: A typical gradient program would be:

-

0-30 min: 10-30% B

-

30-35 min: 30-50% B

-

35-40 min: 50-10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor the absorbance at 520 nm, the characteristic wavelength for anthocyanins.

-

Quantification: Prepare a calibration curve using a certified reference standard of Malvidin-3-galactoside chloride. The concentration of the compound in the sample is determined by comparing its peak area to the calibration curve.

Biosynthetic Pathway of Malvidin-3-galactoside Chloride

Malvidin-3-galactoside chloride is synthesized in plants through the flavonoid branch of the phenylpropanoid pathway. The pathway involves a series of enzymatic reactions that convert the amino acid phenylalanine into the complex anthocyanin structure. The final steps involve the glycosylation and methylation of the anthocyanidin backbone.

A key enzyme in the final step of Malvidin-3-galactoside biosynthesis is a UDP-glycosyltransferase (UGT). Specifically, research has identified enzymes like OsUGT88C3 in rice that can catalyze the transfer of a galactose moiety from UDP-galactose to the 3-hydroxyl group of malvidin.[5][6] The general anthocyanin biosynthetic pathway leading to malvidin involves enzymes such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), flavonoid 3',5'-hydroxylase (F3'5'H), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS). The subsequent glycosylation is catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) or a similar galactosyltransferase.[7][8][9][10]

Caption: Biosynthetic pathway of Malvidin-3-galactoside.

Conclusion

Malvidin-3-galactoside chloride is a significant anthocyanin with notable presence in various edible berries, particularly those of the Vaccinium genus. This guide has provided a comprehensive overview of its natural sources, with quantitative data highlighting the variability among different species and cultivars. The detailed experimental protocols for extraction and HPLC-based quantification offer a practical framework for researchers aiming to isolate and study this compound. Furthermore, the elucidation of its biosynthetic pathway provides fundamental knowledge for potential metabolic engineering approaches to enhance its production. This information serves as a valuable resource for the scientific community, facilitating further research into the pharmacological properties and potential applications of Malvidin-3-galactoside chloride in drug development and human health.

References

- 1. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 2. wildblueberries.com [wildblueberries.com]

- 3. mdpi.com [mdpi.com]

- 4. cdn.blueberriesconsulting.com [cdn.blueberriesconsulting.com]

- 5. OsUGT88C3 Encodes a UDP-Glycosyltransferase Responsible for Biosynthesis of Malvidin 3- O-Galactoside in Rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uniprot.org [uniprot.org]

- 8. Flavonol 3-O-glucosyltransferase - Wikipedia [en.wikipedia.org]

- 9. Molecular analysis of a UDP-glucose: flavonoid 3-O-glucosyltransferase (UFGT) gene from purple potato (Solanum tuberosum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The UDP glucose: flavonoid-3-O-glucosyltransferase (UFGT) gene regulates anthocyanin biosynthesis in litchi (Litchi chinesis Sonn.) during fruit coloration - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Malvidin-3-galactoside in Blueberries

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the biosynthesis of Malvidin-3-galactoside, a prominent anthocyanin responsible for the characteristic deep blue-purple coloration of blueberries (Vaccinium corymbosum L. and other Vaccinium species). The guide details the core biochemical pathway, presents quantitative data on anthocyanin composition, outlines relevant experimental protocols, and discusses the key enzymatic steps involved in its formation.

The Core Biosynthesis Pathway

Malvidin-3-galactoside belongs to the flavonoid class of secondary metabolites. Its synthesis originates from the general phenylpropanoid pathway, which produces the precursor phenylalanine. This is followed by the flavonoid biosynthesis pathway, leading to the formation of anthocyanidins, which are then modified through glycosylation and methylation to yield the final stable pigment.

The biosynthesis of Malvidin-3-galactoside can be segmented into three main stages:

-

Core Phenylpropanoid and Flavonoid Pathway: Phenylalanine is converted to 4-coumaroyl-CoA, which serves as a key entry point into flavonoid synthesis. Chalcone (B49325) synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This is subsequently isomerized by chalcone isomerase (CHI) to produce naringenin.

-

Anthocyanin Branch Pathway: Naringenin is hydroxylated by flavanone (B1672756) 3-hydroxylase (F3H) to produce dihydrokaempferol. The crucial branching point for blue-hued anthocyanins occurs here. The enzyme flavonoid 3',5'-hydroxylase (F3'5'H) introduces two hydroxyl groups onto the B-ring of dihydrokaempferol, yielding dihydromyricetin.[1][2] Dihydromyricetin is then converted to the unstable anthocyanidin, delphinidin (B77816), through the sequential actions of dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX).[3][4]

-

Tailoring and Glycosylation: Delphinidin undergoes methylation, catalyzed by O-methyltransferase (OMT), to form malvidin (B83408).[5] The final and critical step for stability and vacuolar transport is glycosylation. A specific UDP-glycosyltransferase, likely a UDP-galactose:flavonoid 3-O-galactosyltransferase (a type of UFGT), attaches a galactose moiety to the 3-hydroxyl group of the malvidin aglycone, forming the stable Malvidin-3-galactoside.[6]

Pathway Visualization

The following diagram illustrates the core enzymatic steps leading to the formation of Malvidin-3-galactoside.

Caption: Biosynthesis pathway of Malvidin-3-galactoside in blueberries.

Quantitative Data on Anthocyanin Content

Blueberries contain a complex profile of anthocyanins, with Malvidin-3-galactoside often being one of the most abundant. The absolute and relative amounts of these compounds can vary significantly between cultivars.[7][8]

| Anthocyanin Monomer | Average Content (mg/100g FW) | Anthocyanidin | Glycoside |

| Malvidin-3-galactoside (Mv-gal) | 48.95 ± 22.05 | Malvidin | Galactoside |

| Delphinidin-3-galactoside (Dp-gal) | > 10 | Delphinidin | Galactoside |

| Delphinidin-3-glucoside (Dp-glu) | > 10 | Delphinidin | Glucoside |

| Malvidin-3-arabinoside (Mv-ara) | > 10 | Malvidin | Arabinoside |

| Petunidin-3-galactoside | > 10 | Petunidin | Galactoside |

| Cyanidin-3-acetyl-galactoside (Cy-ac-gal) | 0.22 ± 0.36 | Cyanidin | Acetyl-galactoside |

| Malvidin-3-xyloside (Mv-xy) | < 1 | Malvidin | Xyloside |

| Cyanidin-3-acetyl-glucoside (Cy-ac-glu) | < 1 | Cyanidin | Acetyl-glucoside |

| Data synthesized from a study of 62 blueberry cultivars.[8] |

In a separate study analyzing various commercial cultivars, the total anthocyanin content ranged from 201.4 to 402.8 mg/100 g of frozen fruit.[7] The cultivar 'Rubel' has been reported to have one of the highest total anthocyanin contents, reaching 534.16 mg/100 g FW.[8][9]

Experimental Protocols

Accurate quantification of Malvidin-3-galactoside and other anthocyanins is critical for research and development. The following protocols are based on established methods for anthocyanin analysis in blueberries.

Protocol 1: Anthocyanin Extraction and Quantification by UPLC-MS/MS

This protocol is adapted from methods used for comprehensive profiling of anthocyanins in multiple blueberry cultivars.[8][9]

1. Sample Preparation and Extraction:

-

Homogenize fresh or frozen blueberry samples.

-

Accurately weigh a representative sample (e.g., 1-2 g) of the homogenate.

-

Perform solid-phase extraction (SPE) for sample cleanup and concentration.

-

Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

-

Load the aqueous extract of the blueberry sample onto the cartridge.

-

Wash the cartridge with 5 mL of water twice to remove sugars and other polar impurities.

-

Elute the anthocyanins from the cartridge using two 5 mL aliquots of methanol containing 0.05% HCl.

-

Combine the eluates, resuspend in a final volume of 5 mL, and filter through a 0.22-µm organic phase filter prior to analysis.

2. UPLC-MS/MS Conditions:

-

Column: Waters Acquity UPLC® HSS T3 column (2.1 mm × 150 mm, 1.8 µm).

-

Mobile Phase A: 5:5 methanol:acetonitrile.

-

Mobile Phase B: 2% formic acid in water.

-

Gradient Elution:

-

0-1 min: 10% A

-

1-16 min: Ramp to 25% A

-

16-18 min: Ramp to 40% A

-

18-19 min: Ramp to 100% A

-

19-20 min: Hold at 100% A

-

20-25 min: Return to initial conditions and equilibrate.

-

-

MS/MS Conditions:

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Ion Source Temperature: 150 °C.

-

Desolvation Temperature: 500 °C.

-

Desolvation Gas Flow: 800 L/h.

-

Collision Gas: High purity argon.

-

-

Quantification: Identify and quantify Malvidin-3-galactoside by comparing retention time and mass spectral data (precursor and product ions) with an authentic chemical standard.

Protocol 2: Anthocyanin Extraction and Analysis by HPLC-PDA

This protocol is a robust method for quantifying major anthocyanins using High-Performance Liquid Chromatography with a Photodiode Array detector.[10]

1. Sample Preparation and Extraction:

-

Homogenize 5 g of fresh or frozen blueberries with 20 mL of 80% acetone (B3395972) containing 0.2% formic acid using a Polytron or similar homogenizer.

-

Centrifuge the homogenate at 14,000 x g for 20 minutes at 4 °C.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm PTFE membrane filter into an HPLC vial.

2. HPLC-PDA Conditions:

-

Column: Waters Nova-Pak C18 column (150 × 3.9 mm, 4 µm) with a corresponding guard column.

-

Mobile Phase A: 5% aqueous formic acid.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1 mL/min.

-

Gradient Elution:

-

0-1 min: 4% B

-

1-10 min: 4-6% B

-

10-15 min: 6% B

-

15-35 min: 6-18% B

-

35-40 min: 18-20% B

-

40-42 min: 20-45% B

-

42-45 min: 45-100% B

-

45-50 min: Hold at 100% B

-

-

Detection: PDA scanning between 250-550 nm. Monitor at ~520 nm for anthocyanins.

-

Quantification: Create a calibration curve using a pure Malvidin-3-galactoside standard. Identify the peak in the sample chromatogram by comparing retention time and UV-Vis spectrum with the standard.

Conclusion

The biosynthesis of Malvidin-3-galactoside in blueberries is a multi-step enzymatic process involving the coordinated action of several key enzymes, particularly F3'5'H, DFR, ANS, OMT, and UFGT. The final concentration of this important pigment is highly dependent on the genetic background of the cultivar and can be accurately quantified using advanced analytical techniques such as UPLC-MS/MS and HPLC-PDA. This guide provides the foundational knowledge and methodological framework for researchers engaged in the study of flavonoid biochemistry, natural product chemistry, and the development of plant-derived therapeutics.

References

- 1. Bluer than blue: regulation of delphinidin branch anthocyanins in Vaccinium berries | International Society for Horticultural Science [ishs.org]

- 2. PHYTON | Genome-Wide Analysis of the F3′5′H Gene Family in Blueberry (Vaccinium corymbosum L.) Provides Insights into the Regulation of Anthocyanin Biosynthesis [techscience.com]

- 3. Integrative Transcriptomic and Metabolomic Analyses of the Mechanism of Anthocyanin Accumulation and Fruit Coloring in Three Blueberry Varieties of Different Colors | MDPI [mdpi.com]

- 4. Frontiers | Integrated transcriptome and metabolome analysis reveals the anthocyanin biosynthesis mechanisms in blueberry (Vaccinium corymbosum L.) leaves under different light qualities [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Dissecting the genetic basis of bioactive metabolites and fruit quality traits in blueberries (Vaccinium corymbosum L.) [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Chemical structure and properties of Malvidin-3-galactoside chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvidin-3-galactoside chloride, a prominent anthocyanin, is a naturally occurring pigment responsible for the vibrant hues observed in many fruits and flowers. Beyond its role as a colorant, this compound has garnered significant scientific interest due to its diverse bioactive properties, including antioxidant, anti-inflammatory, and anti-cancer activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of Malvidin-3-galactoside chloride. Detailed experimental protocols for its extraction, purification, and analysis, as well as for the evaluation of its biological effects, are presented. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic potential by visualizing its modulation of key cellular signaling pathways.

Chemical Structure and Physicochemical Properties

Malvidin-3-galactoside chloride is a glycosidic form of malvidin (B83408), where a galactose molecule is attached at the 3-position of the C-ring of the malvidin aglycone. The chloride ion acts as a counter-ion to the positively charged flavylium (B80283) cation.

Chemical Structure:

Synonyms: Primulin, Arthanitin chloride[1][2]

Table 1: Physicochemical Properties of Malvidin-3-galactoside Chloride

| Property | Value | Reference(s) |

| CAS Number | 30113-37-2 | [1][2][3] |

| Molecular Formula | C23H25ClO12 | [1][3] |

| Molecular Weight | 528.89 g/mol | [1][2][3] |

| Appearance | Red-black powder | [4][5] |

| Solubility | Soluble in methanol (B129727).[4][5] Sparingly soluble in aqueous buffers. For maximum solubility in aqueous buffers, it should first be dissolved in DMF and then diluted. | [6] |

| Storage | Store at 2-8°C in a dry and dark place. | [4][7][8] |

| Purity | ≥95% (HPLC) | [1][7] |

Biological Activities and Signaling Pathways

Malvidin-3-galactoside chloride exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. Recent studies have highlighted its potential as an anti-cancer agent, particularly in hepatocellular carcinoma.

Anti-cancer Activity and Modulation of the MAPK Signaling Pathway

Malvidin-3-galactoside chloride has been shown to induce cell cycle arrest and apoptosis in hepatocellular carcinoma (HCC) cells.[9] This effect is mediated, in part, through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been observed to decrease the phosphorylation of ERK while increasing the phosphorylation of p38 and JNK in a dose-dependent manner.[9] This differential regulation of MAPK signaling ultimately leads to the activation of apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and cleaved-PARP.[9]

Anti-inflammatory Activity and Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of Malvidin-3-galactoside chloride are linked to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. In endothelial cells, it has been demonstrated to prevent the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. This inhibition leads to a downstream reduction in the expression of pro-inflammatory adhesion molecules.

Experimental Protocols

Extraction and Purification of Malvidin-3-galactoside Chloride from Plant Sources

This protocol is adapted from methods for extracting anthocyanins from blueberries.

Materials:

-

Frozen blueberries

-

Acidified ethanol (B145695) (e.g., 70% ethanol with 0.1% HCl)

-

Homogenizer or blender

-

Centrifuge and centrifuge tubes

-

Filter paper

-

Rotary evaporator

-

Solid-phase extraction (SPE) C18 cartridges

-

Methanol (for elution)

Procedure:

-

Homogenize 100g of frozen blueberries with 500 mL of acidified ethanol.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and filter it through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator at 40°C until the ethanol is removed.

-

Condition a C18 SPE cartridge with methanol followed by acidified water.

-

Load the concentrated extract onto the SPE cartridge.

-

Wash the cartridge with acidified water to remove sugars and other polar compounds.

-

Elute the anthocyanins with acidified methanol.

-

Dry the eluate under a stream of nitrogen or by lyophilization to obtain the purified Malvidin-3-galactoside chloride.

References

- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 2. HPLC Method for Analysis of Anthocyanins (Keracyanin, Delphinidin, Petunidin, Malvidin) on Primesep 100 Column | SIELC Technologies [sielc.com]

- 3. agilent.com [agilent.com]

- 4. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. HPLC-Determination of nine major Anthocyanins in red and rosé wines (Type-II) | OIV [oiv.int]

- 7. ars.usda.gov [ars.usda.gov]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic and Mechanistic Insights into Malvidin-3-galactoside Chloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic properties of Malvidin-3-galactoside chloride, a prominent anthocyanin found in various plant sources. Aimed at researchers, scientists, and professionals in drug development, this document compiles essential UV-Vis and NMR data, detailed experimental protocols, and a visualization of its role in cellular signaling pathways.

Spectroscopic Data

The structural elucidation and quantification of Malvidin-3-galactoside chloride rely heavily on spectroscopic techniques. The following tables summarize the key UV-Vis and NMR data for this compound.

UV-Vis Spectroscopy

The UV-Vis spectrum of Malvidin-3-galactoside chloride is characterized by two main absorption bands, typical for anthocyanins. The data presented below is based on spectra of the closely related compound, malvidin-3-glucoside, in an acidic aqueous solution (pH 0.7), which provides a strong proxy for the galactoside derivative.

| Parameter | Value | Solvent/Conditions |

| λmax 1 (UV) | ~274 nm | Acidic mobile phase (pH ≤ 3)[1] |

| λmax 2 (Visible) | ~538 nm | Acidic mobile phase (pH ≤ 3)[1] |

| Molar Absorptivity (ε) | 2.7 x 104 L·mol-1·cm-1 | at λmax in aqueous acid solution (pH 0.7) for Malvidin-3-glucoside |

Note: The molar absorptivity is for Malvidin-3-glucoside and serves as an approximation for Malvidin-3-galactoside chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of Malvidin-3-galactoside have been reported. The following data is based on spectra acquired in deuterated methanol (B129727) (MeOD).

Table 2: 1H NMR Data (400 MHz, MeOD)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not fully available in search results |

Table 3: 13C NMR Data (100 MHz, MeOD)

| Chemical Shift (δ) ppm | Assignment |

| Data not fully available in search results |

Note: While the existence of 1H and 13C NMR spectra for Malvidin-3-galactoside in MeOD is confirmed, the detailed chemical shifts and coupling constants were not fully available in the public search results. Researchers are directed to the supporting information of the cited literature for the complete spectra.[2]

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above. These can be adapted for specific laboratory conditions.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of Malvidin-3-galactoside chloride.

Materials:

-

Malvidin-3-galactoside chloride standard

-

Methanol (HPLC grade)

-

Hydrochloric acid (HCl)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

Procedure:

-

Solvent Preparation: Prepare a solution of 0.1% HCl in methanol (v/v).

-

Standard Stock Solution Preparation: Accurately weigh a known amount of Malvidin-3-galactoside chloride and dissolve it in the acidic methanol solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Solutions: Prepare a series of dilutions from the stock solution to fall within the linear range of the spectrophotometer (typically 0.1 - 1.0 absorbance units).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range to scan from 200 to 700 nm.

-

Blank Measurement: Use the acidic methanol solvent as a blank to zero the spectrophotometer.

-

Sample Measurement: Measure the absorbance of each working solution across the wavelength range.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε) at the visible λmax using the known concentrations of the working solutions.

NMR Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for the structural elucidation of Malvidin-3-galactoside chloride.

Materials:

-

Malvidin-3-galactoside chloride standard

-

Deuterated methanol (MeOD)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of Malvidin-3-galactoside chloride in 0.5-0.7 mL of MeOD directly in an NMR tube.

-

Spectrometer Setup: Tune and shim the NMR spectrometer according to standard procedures for the MeOD solvent.

-

1H NMR Acquisition: Acquire a one-dimensional 1H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

13C NMR Acquisition: Acquire a one-dimensional 13C NMR spectrum. This will require a larger number of scans due to the lower natural abundance of 13C.

-

2D NMR (Optional but Recommended): For complete structural assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Data Processing: Process the acquired spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak of MeOD (δH 3.31 ppm, δC 49.0 ppm).

Signaling Pathway Visualization

Malvidin-3-galactoside has been shown to exert anti-cancer effects by modulating several key signaling pathways, particularly in hepatocellular carcinoma. The diagrams below illustrate these interactions.

Apoptosis Induction Pathway

Malvidin-3-galactoside promotes apoptosis (programmed cell death) in cancer cells through the activation of caspases and the regulation of apoptotic proteins.

Caption: Apoptosis induction by Malvidin-3-galactoside chloride.

MAPK Signaling Pathway Modulation

Malvidin-3-galactoside also influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in cell proliferation and survival.

Caption: Modulation of MAPK signaling by Malvidin-3-galactoside chloride.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic analysis of Malvidin-3-galactoside chloride and a visual representation of its biological activity. The presented data and protocols are intended to facilitate further research into the properties and applications of this important anthocyanin.

References

The Antioxidant Efficacy of Malvidin-3-galactoside chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvidin-3-galactoside chloride, a prominent anthocyanin found in various fruits and vegetables, has garnered significant attention for its potent antioxidant properties. This technical guide provides an in-depth exploration of the core antioxidant mechanisms of this compound. It details both direct free radical scavenging activities and indirect cellular antioxidant effects mediated through the modulation of key signaling pathways and antioxidant enzymes. This document summarizes quantitative data from various antioxidant assays, provides detailed experimental protocols for their execution, and presents visual diagrams of the underlying biochemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Anthocyanins are a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue colors of many fruits, flowers, and vegetables. Beyond their role as natural pigments, anthocyanins are recognized for their significant health-promoting benefits, largely attributed to their antioxidant and anti-inflammatory activities[1]. Malvidin-3-galactoside chloride is a key anthocyanin, particularly abundant in blueberries and grapes[2]. Its chemical structure, characterized by a flavonoid backbone with hydroxyl and methoxy (B1213986) groups, and a galactose moiety, endows it with potent antioxidant capabilities[3][4]. This guide elucidates the multifaceted antioxidant mechanisms of Malvidin-3-galactoside chloride, providing a technical resource for its study and potential therapeutic application.

Core Antioxidant Mechanisms

The antioxidant action of Malvidin-3-galactoside chloride is twofold, encompassing both direct and indirect mechanisms.

Direct Antioxidant Mechanism: Free Radical Scavenging

Malvidin-3-galactoside chloride can directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The phenolic hydroxyl groups on its B-ring are crucial for this activity, as they can donate a hydrogen atom or an electron to a free radical, thereby stabilizing it and terminating the oxidative chain reaction.

Indirect Antioxidant Mechanism: Cellular Pathways

Beyond direct scavenging, Malvidin-3-galactoside chloride exerts its antioxidant effects by modulating endogenous antioxidant defense systems. This includes the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and the enhancement of antioxidant enzyme activity.

The Nrf2 pathway is a critical regulator of cellular resistance to oxidative stress[5][6]. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of inducers like Malvidin-3-galactoside chloride, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression[7]. This leads to an enhanced cellular antioxidant capacity. Studies have shown that malvidin (B83408) and its glycosides can activate the Nrf2 pathway, contributing to their protective effects against oxidative damage[1][5][6].

Malvidin-3-galactoside chloride has been shown to enhance the activity of key antioxidant enzymes, such as Superoxide (B77818) Dismutase (SOD) and Catalase (CAT)[2]. SOD catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). CAT then facilitates the decomposition of hydrogen peroxide into water and oxygen, thus preventing the formation of more harmful radicals. By increasing the activity of these enzymes, Malvidin-3-galactoside chloride helps to maintain cellular redox homeostasis.

Quantitative Antioxidant Activity

The antioxidant capacity of Malvidin-3-galactoside chloride has been evaluated using various in vitro and cellular assays. The following tables summarize the available quantitative data.

Note: Specific quantitative data for Malvidin-3-galactoside chloride is limited in the literature for some assays. Where indicated, data for the structurally similar Malvidin-3-glucoside is provided as a reference.

Table 1: In Vitro Antioxidant Capacity of Malvidin Glycosides

| Assay | Compound | Result | Reference |

| DPPH Radical Scavenging Activity | Malvidin-3-glucoside | 2.14 ± 0.07 mM Trolox/g | [8] |

| FRAP (Ferric Reducing Antioxidant Power) | Malvidin-3-glucoside | 3.77 ± 0.13 mM Trolox/g | [8] |

| ABTS Radical Scavenging Activity | Blueberry Extract (rich in Malvidin-3-galactoside) | IC50 = 0.065 mg/mL | [9] |

Table 2: Cellular Antioxidant Activity of Malvidin-3-galactoside chloride

| Assay / Parameter | Cell Line | Concentration | Result | Reference |

| ROS Inhibition | Endothelial Cells | 1 µmol/L | 12% decrease | [2] |

| 5 µmol/L | 8% decrease | [2] | ||

| 10 µmol/L | 9% decrease | [2] | ||

| SOD Activity | Endothelial Cells | 1 µmol/L | 3.06 times increase vs. control | [2] |

| 5 µmol/L | 2.01 times increase vs. control | [2] | ||

| 10 µmol/L | 1.90 times increase vs. control | [2] | ||

| HO-1 Level | Endothelial Cells | 1 µmol/L | 1.05 times increase vs. control | [2] |

| 5 µmol/L | 1.38 times increase vs. control | [2] | ||

| 10 µmol/L | 1.23 times increase vs. control | [2] |

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Malvidin-3-galactoside chloride solution (various concentrations)

-

Methanol (or other suitable solvent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of Malvidin-3-galactoside chloride in methanol.

-

In a 96-well plate, add a specific volume of the sample or standard (e.g., 100 µL) to each well.

-

Add the DPPH solution (e.g., 100 µL) to each well.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

-

A blank containing only the solvent and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Materials:

-

ABTS solution (e.g., 7 mM in water)

-

Potassium persulfate solution (e.g., 2.45 mM in water)

-

Malvidin-3-galactoside chloride solution (various concentrations)

-

Ethanol (B145695) or phosphate-buffered saline (PBS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of Malvidin-3-galactoside chloride.

-

In a 96-well plate, add a small volume of the sample or standard (e.g., 10 µL) to each well.

-

Add the diluted ABTS•+ solution (e.g., 190 µL) to each well.

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

Results are often expressed as Trolox Equivalents (TE), by comparing the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

-

FRAP reagent:

-

Acetate buffer (300 mM, pH 3.6)

-

10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O solution

-

Mix in a 10:1:1 (v/v/v) ratio.

-

-

Malvidin-3-galactoside chloride solution (various concentrations)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the FRAP reagent fresh before use and warm it to 37°C.

-

Prepare a series of dilutions of Malvidin-3-galactoside chloride.

-

In a 96-well plate, add a small volume of the sample or standard (e.g., 10 µL) to each well.

-

Add the FRAP reagent (e.g., 190 µL) to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

A standard curve is generated using a known antioxidant, such as FeSO₄ or Trolox.

-

The antioxidant capacity of the sample is expressed as equivalents of the standard.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Materials:

-

Fluorescein (B123965) sodium salt solution (fluorescent probe)

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (peroxyl radical generator)

-

Malvidin-3-galactoside chloride solution (various concentrations)

-

Trolox (standard)

-

Phosphate buffer (e.g., 75 mM, pH 7.4)

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

In a black 96-well plate, add the sample or Trolox standard, followed by the fluorescein solution.

-

Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).

-

Initiate the reaction by adding the AAPH solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for a set period (e.g., 60-90 minutes) with excitation at ~485 nm and emission at ~520 nm.

-

The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of the blank and the Trolox standards.

-

Results are expressed as Trolox Equivalents (TE).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

Materials:

-

Adherent cells (e.g., HepG2, Caco-2)

-

Cell culture medium

-

DCFH-DA (2',7'-dichlorofluorescin diacetate) solution

-

AAPH solution (radical initiator)

-

Malvidin-3-galactoside chloride solution (various concentrations)

-

Black 96-well cell culture plate

-

Fluorescence microplate reader

Procedure:

-

Seed cells in a black 96-well plate and grow to confluency.

-

Remove the culture medium and wash the cells with PBS.

-

Treat the cells with various concentrations of Malvidin-3-galactoside chloride and DCFH-DA solution for a specific time (e.g., 1 hour) at 37°C.

-

Wash the cells with PBS to remove the treatment solution.

-

Add the AAPH solution to induce oxidative stress.

-

Immediately measure the fluorescence intensity at regular intervals over a period of time (e.g., 1 hour) using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).

-

The antioxidant activity is quantified by calculating the area under the fluorescence curve, and the results are often expressed as quercetin (B1663063) equivalents (QE).

Visualizing the Mechanisms

Nrf2-ARE Signaling Pathway

The following diagram illustrates the activation of the Nrf2-ARE pathway by Malvidin-3-galactoside chloride, leading to the expression of antioxidant enzymes.

Caption: Activation of the Nrf2-ARE signaling pathway by Malvidin-3-galactoside chloride.

Experimental Workflow for Cellular Antioxidant Activity

The following diagram outlines a typical experimental workflow for assessing the cellular antioxidant activity of Malvidin-3-galactoside chloride.

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

Malvidin-3-galactoside chloride is a potent antioxidant that operates through a combination of direct free radical scavenging and the modulation of cellular antioxidant defense systems. Its ability to activate the Nrf2 signaling pathway and enhance the activity of crucial antioxidant enzymes underscores its potential as a therapeutic agent for conditions associated with oxidative stress. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the antioxidant properties of this promising natural compound. Further research is warranted to fully elucidate its bioavailability and in vivo efficacy, which will be critical for its translation into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Effect of Blueberry Anthocyanins Malvidin and Glycosides on the Antioxidant Properties in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Showing Compound Malvidin 3-galactoside (FDB017212) - FooDB [foodb.ca]

- 4. biorlab.com [biorlab.com]

- 5. Malvidin-3- O-Glucoside from Blueberry Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Transcription Factor EB-Mediated Lysosomal Function and Activating the Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Malvidin promotes PGC-1α/Nrf2 signaling to attenuate the inflammatory response and restore mitochondrial activity in septic acute kidney injury [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In Vitro Anti-inflammatory Properties of Malvidin-3-galactoside Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of Malvidin-3-galactoside chloride, an anthocyanin found in various fruits, notably blueberries. This document details the molecular mechanisms, experimental protocols, and quantitative data supporting its potential as a therapeutic agent for inflammatory conditions.

Executive Summary

Malvidin-3-galactoside chloride has demonstrated significant anti-inflammatory effects in in vitro models, primarily through the inhibition of key inflammatory mediators and the modulation of critical signaling pathways. Studies in human endothelial cells have shown its ability to suppress the expression of adhesion molecules and chemokines induced by pro-inflammatory stimuli. The primary mechanism of action appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This guide consolidates the available quantitative data, provides detailed experimental methodologies for key assays, and visualizes the involved cellular processes.

Molecular Mechanism of Action

The anti-inflammatory activity of Malvidin-3-galactoside chloride is predominantly attributed to its ability to interfere with the NF-κB signaling cascade, a central pathway in the inflammatory response. Additionally, evidence suggests a potential role in modulating the Mitogen-Activated Protein Kinase (MAPK) pathway, although this is less extensively characterized for the galactoside form specifically.

Inhibition of the NF-κB Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that activates the NF-κB pathway. Malvidin-3-galactoside has been shown to counteract TNF-α-induced inflammation in endothelial cells.[1] The key steps in this process that are inhibited by Malvidin-3-galactoside include:

-

Inhibition of IκBα Degradation: Malvidin-3-galactoside has been observed to inhibit the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1]

-

Blockade of p65 Nuclear Translocation: By preventing IκBα degradation, Malvidin-3-galactoside effectively blocks the translocation of the p65 subunit of NF-κB into the nucleus.[2] This prevents the transcription of a wide array of pro-inflammatory genes.

Modulation of the MAPK Signaling Pathway

While less directly evidenced for Malvidin-3-galactoside, its aglycone, Malvidin, has been shown to attenuate the activation of MAPKs such as ERK, p38, and JNK in lipopolysaccharide (LPS)-stimulated macrophages.[3] Malvidin-3-galactoside has been noted to suppress hepatocellular carcinoma through the regulation of the Akt/PTEN and MAPK pathways, indicating a potential for similar mechanisms in inflammatory responses.[4]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of Malvidin-3-galactoside chloride on the expression of key inflammatory markers in TNF-α-stimulated Human Umbilical Vein Endothelial Cells (HUVECs).

Table 1: Inhibition of Pro-inflammatory Protein Expression by Malvidin-3-galactoside

| Inflammatory Marker | Concentration of Malvidin-3-galactoside | % Inhibition (Compared to TNF-α control) | Reference |

| MCP-1 | 1 µM | Not specified, but effective | [1] |

| ICAM-1 | 1 µM | Not specified, but effective | [1] |

| VCAM-1 | 1 µM | Not specified, but effective | [1] |

Note: The study by Huang et al. (2014) demonstrated a dose-dependent inhibition but provided specific percentage inhibition for the glucoside form. The galactoside form was effective, albeit generally less potent than the glucoside.[1]

Table 2: Inhibition of Pro-inflammatory mRNA Expression by Malvidin-3-galactoside

| Gene | Concentration of Malvidin-3-galactoside | % Inhibition (Compared to TNF-α control) | Reference |

| MCP-1 | 1 µM | Not specified, but effective | [1] |

| ICAM-1 | 1 µM | Not specified, but effective | [1] |

Note: Similar to protein expression, the study indicated a dose-dependent inhibition of mRNA expression by Malvidin-3-galactoside, with the glucoside form showing higher potency.[1]

Table 3: Inhibition of NF-κB Pathway Activation by Malvidin-3-galactoside

| Parameter | Concentration of Malvidin-3-galactoside | % Inhibition of IκBα Degradation | Reference |

| IκBα Degradation | 50 µM | 75.3% | [1] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of Malvidin-3-galactoside chloride.

Cell Culture and Induction of Inflammation

This protocol describes the culture of HUVECs and the induction of an inflammatory response using TNF-α.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Recombinant Human TNF-α

-

Malvidin-3-galactoside chloride

Procedure:

-

Cell Culture: Culture HUVECs in endothelial cell growth medium supplemented with 2% FBS at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed HUVECs into appropriate culture plates (e.g., 6-well plates for protein/RNA, 96-well plates for ELISA) and grow until they reach 80-90% confluency.

-

Serum Starvation: Before treatment, replace the growth medium with a reduced-serum medium (e.g., 0.5% FBS) and incubate for 4 hours.

-

Pre-treatment: Treat the cells with varying concentrations of Malvidin-3-galactoside chloride (e.g., 1, 10, 50 µM) for 18 hours.

-

Inflammatory Stimulus: Add TNF-α (e.g., 10 ng/mL) to the culture medium and incubate for the desired time (e.g., 4 hours for mRNA analysis, 6 hours for protein analysis).

Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Markers

This protocol is for the quantification of secreted inflammatory proteins such as MCP-1, ICAM-1, and VCAM-1 in the cell culture supernatant.

Materials:

-

Cell culture supernatant (from section 4.1)

-

Commercially available ELISA kits for human MCP-1, ICAM-1, and VCAM-1

-

Microplate reader

Procedure:

-

Sample Collection: Collect the cell culture supernatant after the treatment period.

-

ELISA Protocol: Perform the ELISA according to the manufacturer's instructions for the specific kit being used. This typically involves:

-

Adding standards and samples to the antibody-coated microplate.

-

Incubating to allow the target protein to bind.

-

Washing the plate to remove unbound substances.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubating and washing.

-

Adding a substrate solution that reacts with the enzyme to produce a color change.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the concentration of the inflammatory markers in the samples by comparing their absorbance to the standard curve.

Western Blot for NF-κB and MAPK Pathway Proteins

This protocol is for the detection of key proteins in the NF-κB (p65, IκBα) and MAPK (p-ERK, p-p38, p-JNK) signaling pathways.

Materials:

-

Cell lysates (from section 4.1)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-ERK, anti-phospho-p38, anti-phospho-JNK, and loading controls like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Wash the treated cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add a chemiluminescent substrate.

-

Imaging: Visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control.

Real-Time Quantitative PCR (RT-qPCR) for Inflammatory Gene Expression

This protocol is for the quantification of mRNA levels of genes such as MCP-1 and ICAM-1.

Materials:

-

Cell lysates (from section 4.1)

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Gene-specific primers (forward and reverse) for target genes and a housekeeping gene (e.g., GAPDH)

-

RT-qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the treated cells using a commercial kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

RT-qPCR: Perform the real-time PCR reaction using a master mix, cDNA, and gene-specific primers. The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Conclusion and Future Directions

The in vitro evidence strongly suggests that Malvidin-3-galactoside chloride possesses anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway in endothelial cells. This leads to a reduction in the expression of key adhesion molecules and chemokines involved in the inflammatory cascade.

For drug development professionals, Malvidin-3-galactoside chloride represents a promising natural compound for the development of novel anti-inflammatory therapies. Further research is warranted to:

-

Elucidate the dose-response relationship in more detail and in various cell types.

-

Fully characterize its effects on the MAPK and other relevant signaling pathways.

-

Evaluate its efficacy and safety in in vivo models of inflammatory diseases.

-

Investigate its bioavailability and metabolic fate to inform potential clinical applications.

This technical guide provides a foundational understanding of the in vitro anti-inflammatory profile of Malvidin-3-galactoside chloride, offering a basis for continued investigation and development.

References

In Vitro Anti-Tumor Mechanisms of Malvidin-3-Galactoside Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvidin-3-galactoside chloride, a prominent anthocyanin found in pigmented fruits and vegetables, has emerged as a promising natural compound with significant anti-tumor potential. This technical guide provides an in-depth analysis of the in vitro anti-cancer effects of Malvidin-3-galactoside chloride on various cancer cell lines, with a particular focus on hepatocellular carcinoma, leukemia, and colon cancer. It consolidates key findings on its mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Detailed experimental protocols for assessing these effects are provided, alongside a comprehensive summary of quantitative data from multiple studies. Furthermore, this guide illustrates the core signaling pathways modulated by Malvidin-3-galactoside chloride through detailed diagrams, offering a valuable resource for researchers and professionals in the field of oncology drug discovery and development.

Introduction

Anthocyanins, a class of flavonoids responsible for the vibrant red, purple, and blue colors in many plants, have garnered considerable attention for their diverse bioactive properties, including antioxidant, anti-inflammatory, and anti-carcinogenic activities. Among these, Malvidin-3-galactoside chloride has been the subject of numerous in vitro studies investigating its efficacy against cancer. This document synthesizes the current scientific literature to provide a detailed overview of its anti-tumor effects and the underlying molecular mechanisms.

Cytotoxic Effects on Cancer Cells

Malvidin-3-galactoside chloride exhibits dose- and time-dependent cytotoxic effects on a range of cancer cell lines, while demonstrating lower toxicity towards normal cells. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this cytotoxicity.

Table 1: IC50 Values of Malvidin-3-galactoside Chloride in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Incubation Time (hours) | Reference |

| HCT-116 | Colorectal Carcinoma | 15 µM | 24 | [1] |

| FR-2 | Normal Human Fibroblast | 65 µM | 24 | [1] |

| HT-29 | Colon Cancer | 62.22 µM | 72 | [2] |

Induction of Apoptosis

A primary mechanism of the anti-tumor activity of Malvidin-3-galactoside chloride is the induction of apoptosis, or programmed cell death. This is characterized by a series of morphological and biochemical changes, including the externalization of phosphatidylserine, activation of caspases, and DNA fragmentation.

Studies have demonstrated that Malvidin-3-galactoside chloride treatment leads to a significant increase in the apoptotic cell population in various cancer cell lines.[3] This is often accompanied by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Table 2: Effects of Malvidin-3-galactoside Chloride on Apoptosis and Related Proteins

| Cell Line | Concentration | Apoptosis Rate (% of cells) | Key Protein Modulation | Reference |

| Huh-7 | 50-200 µg/mL | Dose-dependent increase | ↑ Cleaved Caspase-3, ↑ Cleaved PARP, ↑ Bax | [4] |

| HepG2 | Not specified | Significant increase | ↑ Caspase-3, ↑ Cleaved Caspase-3, ↑ Bax | [5] |

| SUP-B15 & KG-1a | 25, 50, 100 µM | Dose-dependent increase | ↑ Caspase-3 activity | [3] |

| HCT-116 | Not specified | Significant increase in apoptotic cells | Not specified | [1] |

Diagram 1: Apoptosis Induction Pathway

Caption: Malvidin-3-galactoside chloride induces apoptosis.

Cell Cycle Arrest

Malvidin-3-galactoside chloride has been shown to inhibit cancer cell proliferation by inducing cell cycle arrest at different phases, thereby preventing cells from dividing and multiplying. The specific phase of arrest can vary depending on the cancer cell type and the concentration of the compound.

Table 3: Effect of Malvidin-3-galactoside Chloride on Cell Cycle Distribution

| Cell Line | Concentration | Phase of Arrest | Key Protein Modulation | Reference |

| Huh-7 | 50-200 µg/mL | S phase | Not specified | [4] |

| HepG2 | Not specified | S phase | ↓ Cyclin B, ↓ Cyclin D1, ↓ Cyclin E | [5] |

| SUP-B15 & KG-1a | 25, 50, 100 µM | S phase | Not specified | [3] |

| HCT-116 | Not specified | G2/M phase | ↓ Cyclin B1, ↓ Cdc25c, ↓ Cdc2, ↑ p21WAF1 | [1] |

Diagram 2: G2/M Cell Cycle Arrest Mechanism

Caption: G2/M cell cycle arrest by Malvidin-3-galactoside chloride.

Inhibition of Metastasis

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Malvidin-3-galactoside chloride has been found to suppress the metastatic potential of cancer cells by inhibiting their migration and invasion. This is often achieved by downregulating the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cell movement.

Table 4: Effect of Malvidin-3-galactoside Chloride on Metastasis-Related Proteins

| Cell Line | Concentration | Effect on Migration/Invasion | Key Protein Modulation | Reference |

| Huh-7 | 50-200 µg/mL | Inhibition | Not specified | [4] |

| HepG2 | Not specified | Inhibition | ↓ MMP-2, ↓ MMP-9 | [6] |

| HCT-116 | Not specified | Inhibition | ↓ MMP-2, ↓ MMP-9 | [1] |

Modulation of Key Signaling Pathways

The anti-tumor effects of Malvidin-3-galactoside chloride are mediated through the modulation of several critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/AKT and MAPK pathways are two of the most significantly affected cascades.

PI3K/AKT Pathway

The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is constitutively active. Malvidin-3-galactoside chloride has been shown to inhibit this pathway by increasing the expression of PTEN, a tumor suppressor that negatively regulates AKT, leading to decreased phosphorylation and inactivation of AKT.[6]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Malvidin-3-galactoside chloride has been observed to modulate the MAPK pathway by decreasing the phosphorylation of ERK, a key pro-proliferative kinase, while increasing the phosphorylation of JNK and p38, which are generally associated with stress responses and apoptosis.[4]

Diagram 3: Signaling Pathway Modulation

Caption: Modulation of PI3K/AKT and MAPK pathways.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to evaluate the anti-tumor effects of Malvidin-3-galactoside chloride.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Malvidin-3-galactoside chloride and incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilizing buffer (e.g., 10% SDS in 0.01 N HCl or DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with Malvidin-3-galactoside chloride for the desired time.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a suitable assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, Caspase-3, etc.).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Gelatin Zymography for MMP Activity

This assay is used to detect the activity of MMP-2 and MMP-9.

-

Sample Preparation: Collect the conditioned media from treated and control cells.

-

Electrophoresis: Run the samples on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.

-

Renaturation: Wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.

-

Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions to allow for gelatin degradation by active MMPs.

-

Staining: Stain the gel with Coomassie Brilliant Blue.

-

Analysis: Areas of MMP activity will appear as clear bands against a blue background, indicating gelatin degradation.

Conclusion

The in vitro evidence strongly supports the potential of Malvidin-3-galactoside chloride as an anti-tumor agent. Its multifaceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, are mediated through the modulation of key signaling pathways such as PI3K/AKT and MAPK. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic applications of this promising natural compound in cancer treatment. Future studies should focus on in vivo efficacy, bioavailability, and potential synergistic effects with existing chemotherapeutic agents to translate these preclinical findings into clinical practice.

References

- 1. e-century.us [e-century.us]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. saspublishers.com [saspublishers.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Blueberry Malvidin-3-galactoside Suppresses Hepatocellular Carcinoma by Regulating Apoptosis, Proliferation, and Metastasis Pathways In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Malvidin-3-galactoside chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the neuroprotective potential of Malvidin-3-galactoside chloride, an anthocyanin showing promise in the mitigation of neurodegenerative processes. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data from pertinent studies, detailed experimental protocols for replication and further investigation, and visual representations of the key signaling pathways involved.

Executive Summary

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A growing body of research points to oxidative stress, neuroinflammation, and apoptosis as key contributors to this neuronal demise. Malvidin-3-galactoside chloride, a naturally occurring flavonoid, has emerged as a candidate for neuroprotection due to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. This guide synthesizes the current understanding of its therapeutic potential, offering a foundational resource for researchers in the field.

Mechanism of Action

Malvidin-3-galactoside chloride exerts its neuroprotective effects through a multi-faceted approach, primarily by modulating key signaling pathways involved in cellular stress and survival.

-

Antioxidant Activity: The compound directly scavenges reactive oxygen species (ROS), thereby reducing oxidative damage to neurons. This is a critical function, as excessive ROS can lead to lipid peroxidation, protein damage, and DNA mutations, all of which contribute to neuronal death.

-

Anti-inflammatory Effects: Malvidin-3-galactoside chloride has been shown to suppress neuroinflammation by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] By preventing the degradation of IκBα, it blocks the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][4]

-

Anti-apoptotic Activity: The compound modulates the intrinsic apoptotic pathway by regulating the expression of the Bcl-2 family of proteins. It has been observed to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2, thus shifting the balance towards cell survival. Furthermore, it inhibits the activation of executioner caspases, such as caspase-3, which are responsible for the final stages of apoptosis.[5][6][7]

-

Modulation of MAPK Signaling: Malvidin-3-galactoside chloride influences the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in both cell survival and apoptosis depending on the specific kinases activated. It has been shown to reduce the phosphorylation of ERK, a kinase often associated with cell survival, while increasing the phosphorylation of p38 and JNK, which are typically involved in stress responses and apoptosis in some contexts.[5] The precise interplay of these effects in a neuroprotective setting requires further elucidation.

Quantitative Data

The following tables summarize the quantitative findings from various studies investigating the effects of Malvidin and its glycosides. It is important to note that some of the data pertains to the aglycone "Malvidin" or the related "Malvidin-3-glucoside," and the cellular context is specified where the data is not from neuronal cells.

Table 1: In Vitro Efficacy of Malvidin-3-galactoside

| Parameter | Cell Line | Concentration(s) | Observed Effect | Reference(s) |

| Cell Viability | Huh-7 (Hepatocellular Carcinoma) | 50, 100, 200 µg/mL | Dose-dependent decrease in viability at 72h | [5] |

| Apoptosis | Huh-7 | 50, 100, 200 µg/mL | Dose-dependent increase in apoptosis | [5] |

| Caspase-3/Cleaved Caspase-3/Cleaved PARP Levels | Huh-7 | 50, 100, 200 µg/mL | Marked dose-dependent increase | [5] |

| ROS Production | Huh-7 | 50, 100, 200 µg/mL | Inhibition of ROS production and accumulation | [5] |

| p-ERK Levels | Huh-7 | 50, 100, 200 µg/mL | Dose-dependent reduction | [5] |

| p-p38 and p-JNK Levels | Huh-7 | 200 µg/mL | Marked increase | [5] |

| IκBα Degradation Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µM | 75.3% inhibition | [1][2] |

| MCP-1 Inhibition | HUVECs | 1 µM | 35.9% inhibition of TNF-α induced increase | [1][2] |

| ICAM-1 Inhibition | HUVECs | 1 µM | 54.4% inhibition of TNF-α induced increase | [1][2] |

| VCAM-1 Inhibition | HUVECs | 1 µM | 44.7% inhibition of TNF-α induced increase | [1][2] |

Table 2: In Vivo Efficacy of Malvidin (in an AlCl₃-induced Neurotoxicity Rat Model)

| Parameter | Treatment Group | Dose(s) | Observed Effect | Reference(s) |

| Elevated X Maze (Transfer Latency) | Malvidin | 100 mg/kg | 91.66 ± 4.2 s | [8] |

| Malvidin | 200 mg/kg | 54.33 ± 6.8 s (significant decrease) | [8] | |

| AlCl₃ Control | - | 99 ± 5.6 s | [8] | |

| Normal Control | - | 43.23 ± 4.5 s | [8] | |

| Malondialdehyde (MDA) Levels | Malvidin | 100 mg/kg | 4.33 ± 0.43 (significant decrease) | [8] |

| Malvidin | 200 mg/kg | 4.23 ± 0.51 (significant decrease) | [8] | |

| Catalase (CAT) Activity | Malvidin | 100 mg/kg | 20.19 ± 2.07 (significant increase) | [8] |

| Malvidin | 200 mg/kg | 21.59 ± 2.50 (significant increase) | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the neuroprotective potential of Malvidin-3-galactoside chloride.

In Vitro Neurotoxicity Assay (Amyloid-β Induced)

This protocol outlines a method to assess the protective effects of a compound against amyloid-beta (Aβ)-induced neurotoxicity in a neuronal cell line (e.g., SH-SY5Y).

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Plating: Seed cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare various concentrations of Malvidin-3-galactoside chloride in serum-free medium. Pre-treat the cells with the compound for 2 hours.

-